molecular formula C14H17FN2OS B2933839 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide CAS No. 926130-46-3

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide

Cat. No. B2933839
CAS RN: 926130-46-3
M. Wt: 280.36
InChI Key: IBZZFSCLLGVVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide is a chemical compound that belongs to the family of sulfanylacetamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide is not yet fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide exhibits significant anti-inflammatory and analgesic activities. It has been shown to reduce the production of pro-inflammatory mediators such as prostaglandins and to alleviate pain in animal models of inflammation and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide is its high potency and selectivity towards COX enzymes. This makes it a promising candidate for the development of new drugs with fewer side effects than currently available non-steroidal anti-inflammatory drugs (NSAIDs). However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, arthritis, and neuropathic pain. Other future directions include the optimization of the synthesis method to improve the yield and purity of the compound, the investigation of its pharmacokinetic and pharmacodynamic properties in vivo, and the elucidation of its exact mechanism of action.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide involves the reaction of 2-fluorobenzenethiol with N-(1-cyano-1,2-dimethylpropyl)acetamide in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yields after purification using column chromatography.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, arthritis, and neuropathic pain.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluorophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2OS/c1-10(2)14(3,9-16)17-13(18)8-19-12-7-5-4-6-11(12)15/h4-7,10H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZZFSCLLGVVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.